2-Fluoro-5-hydroxyphenylacetic acid
Overview
Description
2-Fluoro-5-hydroxyphenylacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups on the aromatic ring imparts distinctive chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydroxyphenylacetic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Nitration and Reduction: The starting material, such as 2-fluorophenol, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Diazotization and Hydrolysis: The amino group is then diazotized and subsequently hydrolyzed to introduce the hydroxyl group at the desired position.
Acylation: The resulting intermediate is acylated with chloroacetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Products include 2-(2-Fluoro-5-oxophenyl)acetic acid or 2-(2-Fluoro-5-carboxyphenyl)acetic acid.
Reduction: Products include 2-(2-Fluoro-5-hydroxyphenyl)ethanol.
Substitution: Products vary depending on the nucleophile used, such as 2-(2-Amino-5-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-Fluoro-5-hydroxyphenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxyphenylacetic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular uptake, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
- 2-(2-Fluoro-5-aminophenyl)acetic acid
- 2-(2-Fluoro-5-chlorophenyl)acetic acid
Uniqueness
2-Fluoro-5-hydroxyphenylacetic acid is unique due to the presence of both a hydroxyl group and a fluorine atom on the aromatic ring. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Fluoro-5-hydroxyphenylacetic acid (FHPA) is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of FHPA, including its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group (-OH) and a fluorine atom (-F) attached to a phenylacetic acid backbone. This configuration enhances its lipophilicity and metabolic stability, making it a valuable probe for studying enzyme interactions and metabolic pathways.
The biological activity of FHPA is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : FHPA can inhibit or activate specific enzymes by binding to their active sites. This modulation can lead to alterations in metabolic pathways, affecting cellular functions.
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways that are critical for cellular responses.
- Hydrogen Bonding : The hydroxyl group allows for the formation of hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.
Anticancer Activity
Research has demonstrated that FHPA exhibits promising anticancer properties. A study highlighted its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, FHPA's structural similarity to other anticancer agents allows it to interfere with tumor cell proliferation effectively .
Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of FHPA. The compound has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to influence serotonin pathways suggests a role in mood regulation and cognitive function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of FHPA, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(2-Fluoro-5-methoxyphenyl)acetic acid | Methoxy group instead of hydroxyl | Moderate anti-inflammatory activity |
2-(2-Fluoro-5-chlorophenyl)acetic acid | Chlorine atom substitution | Enhanced lipophilicity but lower anticancer activity |
2-(2-Fluoro-5-aminophenyl)acetic acid | Amino group substitution | Potential neuroprotective effects but less studied |
The presence of both hydroxyl and fluorine groups in FHPA distinguishes it from these analogs, contributing to its unique reactivity and biological profile.
Study on Cancer Cell Lines
In a recent study, FHPA was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that FHPA treatment led to significant reductions in cell viability (up to 70% in some cases) compared to untreated controls. Mechanistic studies revealed that FHPA induced apoptosis via the activation of caspase pathways .
Neuroprotective Study in Animal Models
An animal model study investigated the effects of FHPA on neurodegeneration induced by oxidative stress. The results showed that administration of FHPA significantly improved cognitive function and reduced markers of oxidative damage in the brain tissue compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Properties
IUPAC Name |
2-(2-fluoro-5-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYONQRRWNUZCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564227 | |
Record name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149029-89-0 | |
Record name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149029-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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